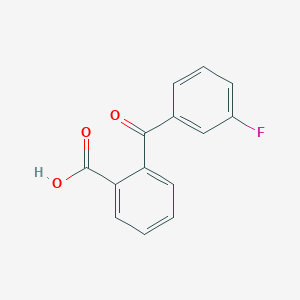

2-(3-Fluorobenzoyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Fluorobenzoyl)benzoic acid is a chemical compound with the molecular formula C14H9FO3 . It is a derivative of benzoic acid, where a fluorobenzoyl group is attached to the 2nd carbon of the benzoic acid . The fluorobenzoyl group is a benzoyl group (C6H5C=O) that has a fluorine atom attached to it .

Molecular Structure Analysis

The molecular structure of this compound involves a benzoyl group attached to the 2nd carbon of a benzoic acid molecule . The benzoyl group has a fluorine atom attached to its 3rd carbon . The exact 3D structure is not available in the retrieved resources.Aplicaciones Científicas De Investigación

1. Structure-Metabolism Relationships

2-(3-Fluorobenzoyl)benzoic acid and related compounds have been studied for their role in metabolism, specifically in glucuronidation and glycine conjugation reactions in rats. These studies contribute to understanding the key features of drug-metabolizing enzyme active sites and provide insights into basic mechanisms of benzoate metabolism (Ghauri et al., 1992).

2. Spectroscopy and Molecular Conformation

The mono-fluoro-benzoic acids, including this compound, have been analyzed using microwave spectroscopy. These studies provide valuable data on the molecular conformations and rotational transition lines of these compounds (Daly et al., 2015).

3. Analytical Method Development

Fluorobenzoic acids are critical in various applications such as hydrothermal, geothermal, leaching, and oilfield applications, serving as chemical tracers. Research in this area focuses on developing more sensitive analytical techniques for detecting these compounds in different matrices (Kumar & Sharma, 2021).

4. Supramolecular Liquid Crystals

Studies on the mesomorphic thermal stabilities of supramolecular Hydrogen Bonded Liquid Crystalline (HBLC) materials using substituted benzoic acids, including this compound, have been conducted. These investigations contribute to the understanding of liquid crystal phase transitions and their applications (Bhagavath et al., 2013).

5. Polymer Science

This compound and its derivatives are used in the synthesis of high-performance polymers. These polymers exhibit excellent solubility and thermal properties, making them suitable for applications in engineering plastics and membrane materials (Xiao et al., 2003).

6. Groundwater Tracing

Difluorobenzoates, closely related to this compound, have been used as nonreactive tracers in soil and groundwater studies. These compounds help in understanding fluid dynamics in environmental and geological research (Bowman & Gibbens, 1992).

Safety and Hazards

The safety data sheet for a related compound, 3-Fluorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Similar precautions should be taken when handling 2-(3-Fluorobenzoic)benzoic acid.

Propiedades

IUPAC Name |

2-(3-fluorobenzoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJCZBRESAWPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

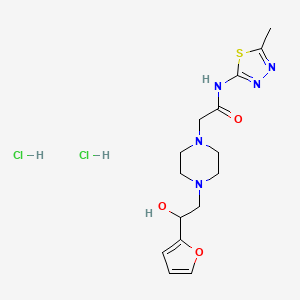

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2566768.png)

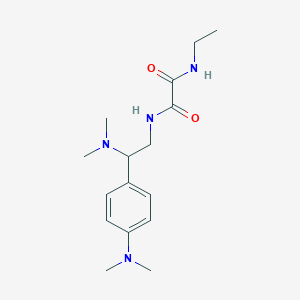

![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-4-methoxy-N-methylbenzamide](/img/structure/B2566769.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2566771.png)

![3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid](/img/structure/B2566774.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2566775.png)

![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)

![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2566777.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)

![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)